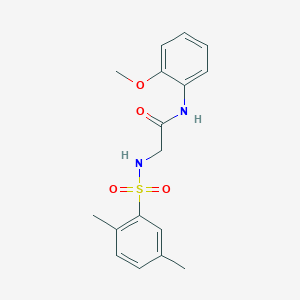

2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12-8-9-13(2)16(10-12)24(21,22)18-11-17(20)19-14-6-4-5-7-15(14)23-3/h4-10,18H,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICLMUPMAFICEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C15H17N2O3S

- Molecular Weight: 291.4 g/mol

- IUPAC Name: 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

The compound features a sulfonamide group attached to an acetamide structure, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and various physiological processes .

- Antimicrobial Properties: Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar effects against a range of pathogens.

- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | AChE and BChE inhibition observed | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced inflammation in animal models |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of sulfonamide derivatives, including our compound, against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. -

Neuroprotective Effects:

Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The study found that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases. -

Toxicological Assessment:

Toxicity studies performed on animal models indicated that while the compound showed promising biological activity, it also exhibited mild cytotoxicity at higher concentrations. This necessitates further investigation into its safety profile for therapeutic use.

Research Findings

Recent research has highlighted the potential of sulfonamide derivatives in drug design:

- Molecular Docking Studies: Computational studies suggest that the compound binds effectively to target enzymes, indicating a strong potential for therapeutic applications.

- Selectivity Index Analysis: The selectivity index for inhibiting AChE versus BChE suggests that this compound may be more effective in targeting specific pathways involved in cognitive function .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Sulfonamide compounds are known for their antibacterial properties. Studies have shown that derivatives like 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .

- Anti-inflammatory Effects :

- Analgesic Properties :

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial pathogens.

- The compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | 32 | Staphylococcus aureus |

| Other Sulfonamide Derivative A | 16 | Escherichia coli |

| Other Sulfonamide Derivative B | 64 | Pseudomonas aeruginosa |

Synthesis and Characterization

The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide typically involves the reaction of appropriate amines with acetamides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the acetamide and sulfonamide groups:

Oxidation Reactions

The methoxy and methyl groups participate in oxidation reactions:

Electrophilic Aromatic Substitution

The aromatic rings undergo regioselective substitutions:

Reduction Reactions

Selective reduction of functional groups:

Cross-Coupling Reactions

Palladium-catalyzed modifications enable structural diversification:

Functional Group Interconversion

The acetamide group participates in nucleophilic reactions:

Key Mechanistic Insights:

-

Sulfonamide Stability : The sulfonamide group resists hydrolysis unless exposed to concentrated acids at elevated temperatures .

-

Methoxy Reactivity : The electron-donating methoxy group facilitates electrophilic substitutions on the aromatic ring, with para selectivity.

-

Reduction Selectivity : LiAlH₄ preferentially reduces the acetamide over the sulfonamide due to differences in electronic environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide with related compounds from the evidence:

Key Observations:

Sulfonamide vs. Acetamide Backbone: The target compound’s benzenesulfonamido group distinguishes it from most acetamide derivatives in the evidence, which lack sulfonamide moieties. Sulfonamides are known for enhanced hydrogen-bonding capacity and broader pharmacological applications (e.g., antibacterial, diuretic) compared to simple acetamides .

Substituent Effects: The 2-methoxyphenyl group in the target compound may improve solubility compared to chlorinated analogs (e.g., alachlor ), but reduce volatility.

Biological Activity :

- Chlorinated acetamides (e.g., alachlor) are primarily agrochemicals, whereas methoxy- or trifluoromethyl-substituted derivatives (e.g., benzothiazole acetamides ) are explored for pharmaceutical use. The target compound’s sulfonamide group suggests possible antimicrobial or enzyme-inhibitory activity.

Crystallographic and Conformational Differences

and highlight how substituents influence molecular conformation:

- In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide , dihedral angles between aromatic rings range from 54.8° to 77.5°, affecting packing and hydrogen-bonding networks .

- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide exhibits a dihedral angle of 82.59° between phenyl rings, stabilizing the crystal via N–H···O bonds and C–H···π interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide?

- Methodology : A standard approach involves sulfonamide coupling via acetic anhydride-mediated reactions. For example, refluxing the sulfonamide precursor with acetic anhydride under controlled conditions (e.g., 30 minutes at 120°C) followed by ice quenching and ethanol recrystallization yields the acetamide derivative . Alternative routes may utilize nucleophilic substitution or coupling agents like EDCI/HOBT for amide bond formation, depending on the reactivity of substituents.

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxyphenyl groups) and confirms sulfonamide/acetamide linkages .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.76 Å in sulfonamide) and torsion angles, critical for understanding conformational stability .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 347.12) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2), leveraging sulfonamide’s affinity for hydrophobic pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize substituent effects on binding energy .

Q. What strategies optimize synthetic yield and purity in multi-step reactions?

- Methodology :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes by-products. Recrystallization in ethanol improves purity (>95%) .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate aryl coupling steps, reducing side reactions .

Q. How are advanced analytical techniques used to detect and quantify metabolites in biological matrices?

- Methodology :

- LC-MS/MS : Reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) separate metabolites. LOQs of 1–20 ng/mL are achievable using MRM transitions (e.g., m/z 347 → 180 for the parent ion) .

- Metabolite Identification : High-resolution orbitrap MS/MS fragments ions (e.g., m/z 180 for deacetylated products) to map metabolic pathways .

Data Analysis and Contradictions

Q. How to address discrepancies in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HEK-293 vs. HeLa).

- Structural Validation : Confirm compound identity via NMR and HRMS to rule out batch variability .

- Meta-Analysis : Use tools like Forest plots to statistically reconcile differences in receptor binding studies .

Specialized Methodologies

Q. What parameters are validated in LC-MS/MS methods for detecting this compound in biological matrices?

- Validation Parameters :

- Linearity : R² > 0.99 across 1–1000 ng/mL.

- Precision/Accuracy : Intra-day CV < 15%, recovery 85–115%.

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

Q. What safety protocols are recommended for handling sulfonamide-containing compounds in the lab?

- Methodology :

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation risks .

- Waste Disposal : Neutralize acidic by-products (e.g., sulfonic acids) before disposal .

Environmental and Stability Studies

Q. How to assess the environmental stability and degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.